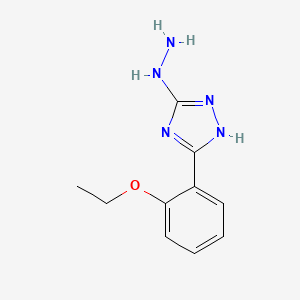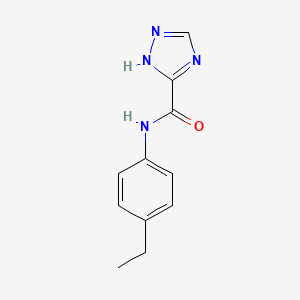
N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, along with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-ethylphenylhydrazine can be reacted with ethyl acetoacetate under reflux conditions to form the triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 4-ethylphenylamine or 4-ethylphenol.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with enzyme active sites, leading to the inhibition of specific biochemical pathways.
Medicine: this compound has shown promise as an anticonvulsant agent. Studies have demonstrated its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of epilepsy .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxamide: Contains a chlorine atom instead of an ethyl group.
N-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxamide: Contains a fluorine atom instead of an ethyl group.
Uniqueness: N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with target enzymes.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-2-8-3-5-9(6-4-8)14-11(16)10-12-7-13-15-10/h3-7H,2H2,1H3,(H,14,16)(H,12,13,15) |
InChI-Schlüssel |
HGHBIYWLCNRPOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



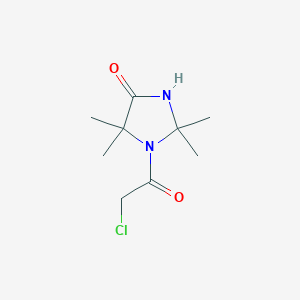

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
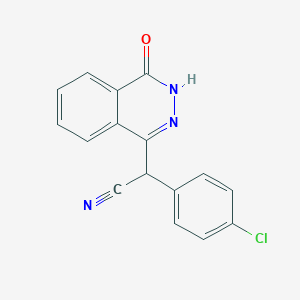


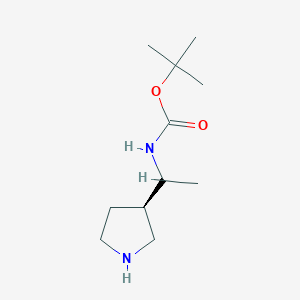

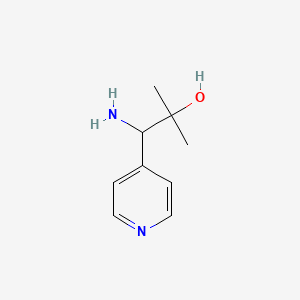
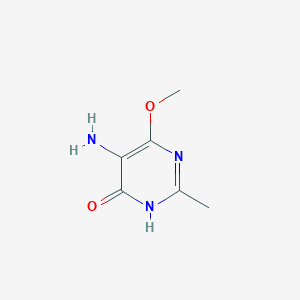
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
